

# Application Notes and Protocols: Synthesis of BAY 1129980 from BAY 1135626

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Compound of Interest		
Compound Name:	BAY 1135626	
Cat. No.:	B8359893	Get Quote

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### **Abstract**

This document provides a detailed protocol for the synthesis of BAY 1129980, an antibody-drug conjugate (ADC), from its precursor components: the C4.4A-targeting monoclonal antibody **BAY 1135626** and a potent auristatin W derivative. The synthesis involves a multi-step process including partial reduction of the antibody, conjugation with the linker-payload, and subsequent purification and characterization of the final ADC product. All quantitative data pertaining to the characterization of BAY 1129980 are summarized, and relevant experimental workflows are visually represented.

## Introduction

BAY 1129980 is an investigational antibody-drug conjugate designed for targeted therapy of C4.4A-expressing tumors. It comprises a fully human IgG1 monoclonal antibody, **BAY** 1135626, which specifically targets the C4.4A (LYPD3) antigen, conjugated to a highly potent auristatin W derivative. The linkage is achieved through a stable, non-cleavable alkyl hydrazide linker attached to the cysteine residues of the antibody. This targeted delivery of a cytotoxic payload aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

# **Data Summary**



The following table summarizes the key quantitative characteristics of the synthesized BAY 1129980 ADC.

Parameter	Value	Method of Analysis
Antibody Component	BAY 1135626 (anti-C4.4A hlgG1)	-
Linker-Payload	Auristatin W derivative	-
Linker Type	Non-cleavable alkyl hydrazide	-
Average Drug-to-Antibody Ratio (DAR)	~4	Reversed-Phase HPLC
Purity	High	Size Exclusion Chromatography with Multi- Angle Light Scattering (SEC- MALS)

# **Experimental Protocol: Synthesis of BAY 1129980**

This protocol is based on the methodology described in the supplementary materials of the publication by Willuda J, et al. Mol Cancer Ther. 2017 May;16(5):893-904.

#### Materials:

- BAY 1135626 (anti-C4.4A human IgG1 antibody)
- · Auristatin W derivative with a non-cleavable alkyl hydrazide linker
- Reducing agent (e.g., TCEP tris(2-carboxyethyl)phosphine)
- Quenching agent
- Purification system (e.g., Size Exclusion Chromatography)
- Analytical instrumentation (RP-HPLC, SEC-MALS)
- Reaction buffers and solvents



#### Procedure:

#### • Partial Reduction of BAY 1135626:

- The interchain disulfide bonds of the BAY 1135626 antibody are partially reduced to generate free thiol groups for conjugation.
- The antibody is incubated with a controlled molar excess of a reducing agent (e.g., TCEP)
   in a suitable reaction buffer.
- The reaction is allowed to proceed for a specific duration at a controlled temperature to achieve the desired degree of reduction, which will influence the final drug-to-antibody ratio.

#### • Conjugation Reaction:

- The activated auristatin W derivative (linker-payload) is added to the solution containing the partially reduced BAY 1135626.
- The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
- The reaction is incubated for a set time under controlled conditions to ensure efficient conjugation.

#### Quenching of the Reaction:

 A quenching agent is added to the reaction mixture to cap any unreacted thiol groups and to stop the conjugation process.

#### • Purification of BAY 1129980:

- The resulting BAY 1129980 ADC is purified from unconjugated antibody, excess linkerpayload, and other reaction components.
- Size Exclusion Chromatography (SEC) is a commonly used method for this purification step, separating molecules based on their size.

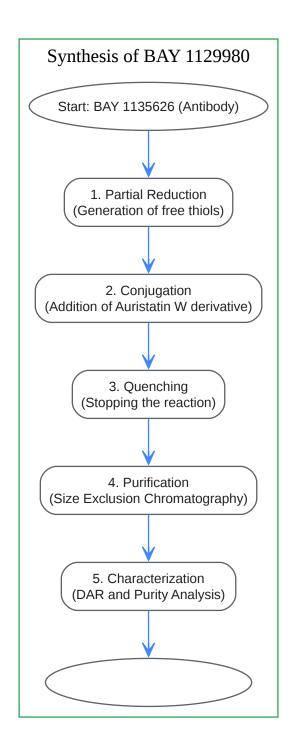


- · Characterization of BAY 1129980:
  - The purified BAY 1129980 is characterized to determine its key properties.
  - Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  - Purity and Aggregation: The purity of the ADC and the presence of any aggregates are assessed using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

## **Visualizations**

Experimental Workflow for BAY 1129980 Synthesis



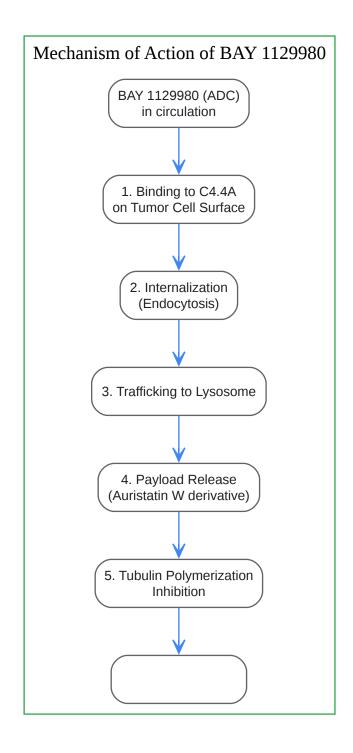


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Caption: Workflow for the synthesis and characterization of BAY 1129980.

Signaling Pathway and Mechanism of Action





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Caption: Cellular mechanism of action of BAY 1129980.

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